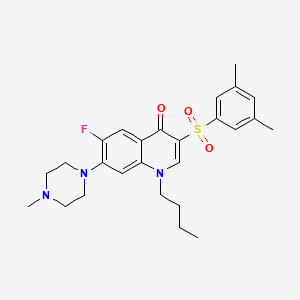

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by:

- A 1-butyl group at the N1 position.

- A 3,5-dimethylbenzenesulfonyl moiety at the C3 position.

- 6-fluoro substitution on the quinolinone core.

- A 4-methylpiperazinyl group at the C7 position.

Properties

IUPAC Name |

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-5-6-7-30-17-25(34(32,33)20-13-18(2)12-19(3)14-20)26(31)21-15-22(27)24(16-23(21)30)29-10-8-28(4)9-11-29/h12-17H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSDAKQDNOEPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline and piperazine derivatives.

Scientific Research Applications

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Quinolinone Core

The target compound belongs to a broader class of 1,4-dihydroquinolin-4-one derivatives. Key structural analogs and their differences are summarized below:

*Calculated based on molecular formula; †Activity inferred from structural analogs; ‡Estimated.

Key Observations:

- C3 Substituents : The 3,5-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with aroyl groups (e.g., naphthalene-1-carbonyl in compound 81), which are more planar and π-conjugated .

- This differs from morpholinyl (in 931931-94-1) and piperidinyl (in ), which lack the tertiary amine’s basicity .

Biological Activity

The compound 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that belongs to the quinoline family. Its unique structure, featuring a quinoline core with various functional groups, positions it as a candidate for significant biological activity. This article provides a detailed overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Molecular Formula and Weight

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 395.50 g/mol

Structural Features

The compound contains:

- A butyl group contributing to lipophilicity.

- A sulfonyl group which may enhance biological activity through interactions with enzymes or receptors.

- A fluorine atom , known for its role in increasing metabolic stability and potency.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the quinoline core.

- Introduction of the butyl and sulfonyl groups.

- Incorporation of the piperazine moiety.

Synthesis Route

The synthetic pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

This compound exhibits potential biological activities through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer therapy.

- Antibacterial Activity : Preliminary studies indicate moderate antibacterial effects against gram-positive bacteria.

Case Studies and Research Findings

- Kinase Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits certain kinases, suggesting its potential as a lead compound for drug development targeting cancer therapies.

- Antibacterial Properties : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antibacterial activity against various bacterial strains, indicating its potential application in treating bacterial infections.

- Pharmacological Profiles : Further studies are needed to elucidate the full pharmacological profile and therapeutic potential of this compound through in vitro and in vivo assays.

Potential Applications

Given its structural characteristics and biological activities, this compound may have applications in:

- Cancer Treatment : As a kinase inhibitor.

- Infectious Diseases : Potential use as an antibiotic.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step protocols:

- Quinolinone core formation : Start with a fluorinated quinoline precursor, followed by regioselective sulfonylation at the 3-position using 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

- Piperazine substitution : Introduce the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) at the 7-position, requiring elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .

- Butyl group incorporation : Alkylate the 1-position using 1-iodobutane in the presence of a base (e.g., K₂CO₃). Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the sulfonyl, piperazine, and butyl groups. For example, the 6-fluoro substituent causes distinct splitting patterns in adjacent protons .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor < 5%, validation via CCDC deposition .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .

Q. How can solubility and stability be assessed for in vitro assays?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λmax ~300 nm (quinolinone absorption). Use surfactants (e.g., Tween-80) for hydrophobic compounds .

- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via LC-MS; half-life calculations require nonlinear regression analysis .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data refinement for this compound?

- Disorder modeling : For flexible groups (e.g., butyl chain), split occupancy refinement in SHELXL. Apply restraints (SIMU/DELU) to thermal parameters .

- Twinned crystals : Use TWINABS for intensity correction. Validate with R1/Rint < 15% and Hooft parameter > 0.3 .

- Validation tools : Check steric clashes and hydrogen-bond geometry with PLATON .

Q. What strategies enhance metabolic stability without compromising target binding?

- Piperazine modification : Replace 4-methylpiperazine with a deuterated analog or incorporate steric hindrance (e.g., spirocyclic piperazines) to reduce CYP450-mediated N-demethylation .

- Sulfonyl group tuning : Introduce electron-withdrawing substituents (e.g., CF₃) on the benzene ring to block Phase I oxidation .

- In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor. Quantify metabolites via LC-MS/MS; calculate intrinsic clearance (CLint) using the well-stirred model .

Q. How to design SAR studies for derivatives targeting kinase inhibition?

- Core modifications : Synthesize analogs with varying substituents at the 6-fluoro (e.g., Cl, Br) and 3-sulfonyl positions. Assess IC50 against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Computational docking : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding poses in ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations .

- Data contradiction resolution : Cross-validate enzymatic IC50 with cellular assays (e.g., Western blot for phospho-targets) to rule off-target effects .

Q. What analytical methods are suitable for detecting trace impurities in bulk samples?

- HPLC-DAD/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid in water/acetonitrile. Identify impurities via retention time matching and spiking experiments .

- LC-HRMS : Acquire full-scan MS data (m/z 100–1000) in positive ion mode. Annotate impurities using fragmentation trees (e.g., MSE data) .

- Quantitative NMR : Employ ERETIC2 calibration for impurity quantification at 0.1% w/w level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.